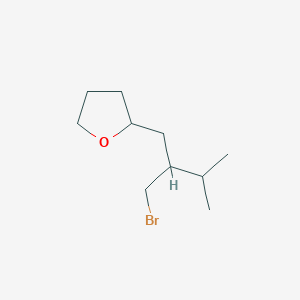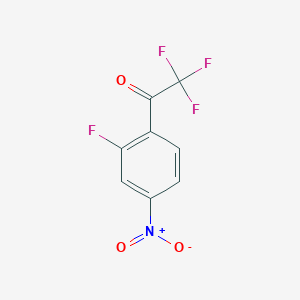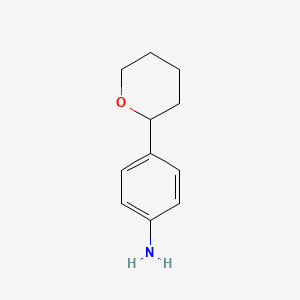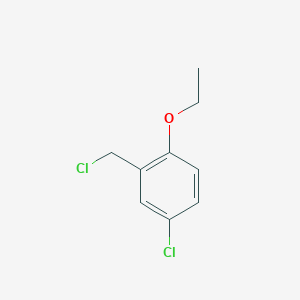
4-Chloro-2-(chloromethyl)-1-ethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(chloromethyl)-1-ethoxybenzene is an organic compound with the molecular formula C9H10Cl2O. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the 4-position, a chloromethyl group at the 2-position, and an ethoxy group at the 1-position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(chloromethyl)-1-ethoxybenzene typically involves the chlorination of 2-(chloromethyl)-1-ethoxybenzene. This can be achieved through the following steps:
Starting Material: The synthesis begins with 2-(chloromethyl)-1-ethoxybenzene.
Chlorination: The starting material is subjected to chlorination using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is typically carried out at a temperature range of 0-50°C to control the rate of chlorination and avoid over-chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of automated systems ensures consistent product quality and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-(chloromethyl)-1-ethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The chloromethyl group can be oxidized to form a carboxylic acid group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form 4-chloro-2-(methyl)-1-ethoxybenzene using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) in solvents like ethanol or water.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of 4-substituted-2-(chloromethyl)-1-ethoxybenzene derivatives.
Oxidation: Formation of 4-chloro-2-(carboxymethyl)-1-ethoxybenzene.
Reduction: Formation of 4-chloro-2-(methyl)-1-ethoxybenzene.
Applications De Recherche Scientifique
4-Chloro-2-(chloromethyl)-1-ethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(chloromethyl)-1-ethoxybenzene depends on its specific application. In biological systems, it may interact with cellular components through electrophilic substitution reactions, where the chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-(chloromethyl)quinazoline: Similar in structure but contains a quinazoline ring instead of a benzene ring.
4-Chloro-2-methyl-quinazoline: Contains a methyl group instead of a chloromethyl group.
2-(Chloromethyl)quinoline: Contains a quinoline ring instead of a benzene ring.
Uniqueness
4-Chloro-2-(chloromethyl)-1-ethoxybenzene is unique due to the presence of both a chloromethyl and an ethoxy group on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies.
Propriétés
Formule moléculaire |
C9H10Cl2O |
|---|---|
Poids moléculaire |
205.08 g/mol |
Nom IUPAC |
4-chloro-2-(chloromethyl)-1-ethoxybenzene |
InChI |
InChI=1S/C9H10Cl2O/c1-2-12-9-4-3-8(11)5-7(9)6-10/h3-5H,2,6H2,1H3 |
Clé InChI |
FTYNOQFWVVRZBE-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)Cl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


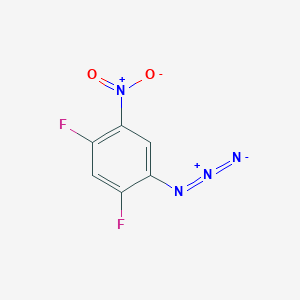

![[1-(2-methylpropyl)-1H-pyrazol-3-yl]boronic acid](/img/structure/B13559574.png)
![2-(1h-Pyrazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13559578.png)
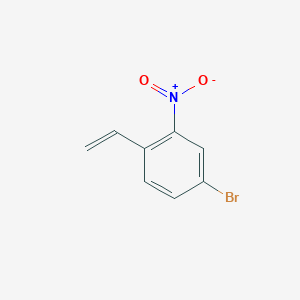


![1,3-dimethyl-5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13559624.png)
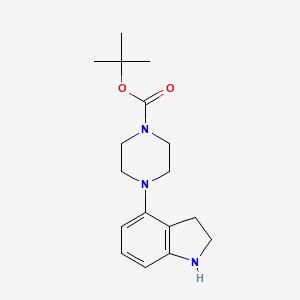
amine](/img/structure/B13559634.png)
